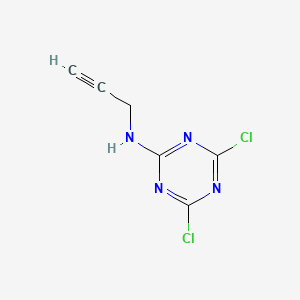

4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-N-prop-2-ynyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c1-2-3-9-6-11-4(7)10-5(8)12-6/h1H,3H2,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POANETFFBMOZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC(=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The reaction proceeds as follows:

Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 are substituted with prop-2-yn-1-ylamine under basic conditions.

Reaction Conditions: The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of a base like triethylamine to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Synthetic Routes and Reactivity

The compound serves as an intermediate in multistep syntheses, primarily due to the reactivity of its chlorine substituents and the propargyl amine group. Key reactions include nucleophilic substitutions and cross-coupling processes.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 of the triazine ring undergo nucleophilic displacement under basic conditions. For example:

-

Reaction with Alcohols :

In a THF/KCO system, the chlorine atoms can be replaced by alkoxy groups. A related reaction with prop-2-yn-1-ol (propargyl alcohol) yielded 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine in 52% yield after refluxing for 24 hours .

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-6-phenyltriazine | Prop-2-yn-1-ol | THF, KCO, reflux | 52% |

-

Reaction with Amines :

Methylamine hydrochloride reacts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in THF at −70°C to form 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine with 97% yield . This suggests analogous reactivity for propargyl amine substitutions.

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyanuric chloride | Methylamine | THF, DIPEA, −70°C to rt | 97% |

Cross-Coupling and Functionalization

The propargyl group enables further functionalization via click chemistry or metal-catalyzed reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

While not explicitly documented for this compound, the propargylamine moiety is structurally primed for CuAAC, a widely used method for bioconjugation .

Crystallographic and Structural Insights

The compound’s planar triazine ring facilitates π-stacking interactions, as observed in related derivatives like 2-chloro-4-(prop-2-yn-1-yloxy)-6-(thiophen-2-yl)-1,3,5-triazine. Crystal structures reveal:

-

Bond lengths: C–Cl = 1.73–1.74 Å

-

Dihedral angles: Propargyl group aligns at 85.2° relative to the triazine plane .

Comparative Reactivity of Triazine Derivatives

Scientific Research Applications

4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of herbicides, pesticides, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and the prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by disrupting the function of key enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Triazine derivatives are versatile due to their tunable reactivity and diverse substituent patterns. Below is a systematic comparison of 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine with structurally related compounds:

Structural and Electronic Differences

- Propargylamine vs. Aromatic Substituents : The terminal alkyne in the propargylamine group increases electron-withdrawing effects compared to aromatic substituents (e.g., phenyl, pyridinyl), enhancing electrophilicity at the triazine core. This property is critical for MAO-B selectivity .

- Chlorine vs. Bulkier Groups : Chlorine atoms at 4,6-positions allow sequential substitution reactions, enabling modular synthesis of trisubstituted triazines (e.g., thioether derivatives in antimalarial research) .

Key Research Findings

- MAO-B Selectivity : The propargylamine group’s compact size and electron-deficient nature optimize interactions with MAO-B’s substrate-binding pocket, unlike bulkier substituents (e.g., isopropyl) that hinder binding .

- Environmental Impact : Chlorophenyl-substituted triazines like anilazine persist in soil, raising ecological concerns compared to biodegradable propargylamine derivatives .

- Thermal Stability: High-energy azido derivatives decompose explosively at 160°C, whereas halogenated analogs (e.g., dichloro-dimethylamino) exhibit greater stability .

Biological Activity

Overview

4,6-Dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine is a synthetic organic compound characterized by a triazine structure with two chlorine substituents and a prop-2-yn-1-yl group. This compound has garnered interest in various fields, including pharmacology and agrochemistry, due to its potential biological activities.

- Molecular Formula : C₆H₄Cl₂N₄

- Molecular Weight : Approximately 203.03 g/mol

- Melting Point : ~237 °C

- Appearance : White to light yellow crystalline solid

The biological activity of this compound is attributed to its ability to interact with specific biological targets through covalent bonding. The chlorine atoms and the propynyl group can form bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction may disrupt critical cellular pathways and affect enzyme functions.

Neuropharmacological Effects

Notably, this compound has been shown to selectively inhibit monoamine oxidase B (MAO-B) with an IC₅₀ value of approximately 14.2 µM. This inhibition suggests potential applications in treating neurological disorders where MAO-B plays a critical role in neurotransmitter metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | C₇H₁₀Cl₂N₄ | Diethyl substitution instead of propynyl |

| N-(tert-butyl)-4,6-dichloro-1,3,5-triazin-2-amine | C₇H₁₀Cl₂N₄ | Tert-butyl group providing steric hindrance |

| 4-Amino-N-(propynyl)-1,3,5-triazine | C₆H₇N₅ | Lacks chlorine substituents; different reactivity |

The presence of chlorine substituents and the propynyl group in this compound enhances its reactivity compared to similar compounds .

Study on MAO-B Inhibition

A study conducted on various triazine derivatives highlighted the selective inhibition of MAO-B by this compound. The results indicated that this compound could modulate neurotransmitter levels effectively, suggesting its potential use in treating conditions like Parkinson's disease .

Antimicrobial Screening

Although specific antimicrobial data for this compound are sparse, related triazine derivatives have demonstrated significant antimicrobial activity. Future studies are needed to establish the efficacy of this compound against specific pathogens .

Q & A

Basic: What are the standard synthetic protocols for preparing 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine?

Answer:

The compound is synthesized via nucleophilic substitution. Cyanuric chloride (1.25 g, 6.78 mmol) is dissolved in CH₂Cl₂ at 0°C, followed by sequential addition of Hünig’s base (1.12 mL) and propargylamine (6.78 mmol). After stirring at 0°C for 15 minutes and at room temperature for 30 minutes, the mixture is concentrated and purified via silica column chromatography with gradient elution (ethyl acetate/hexanes, 2→40%). This method yields the product in ~86% purity, confirmed by NMR and LC-MS .

Basic: How is the compound characterized to confirm its structure and purity?

Answer:

Key characterization techniques include:

- ¹H/¹³C NMR : Peaks for the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and triazine ring (δ ~160–170 ppm for carbons) .

- LC-MS/HRMS : Molecular ion [M+H]⁺ at m/z 217.01 (calculated for C₆H₅Cl₂N₄) and isotopic patterns confirm chlorine substituents .

- Elemental Analysis : Matches calculated values for C, H, N, and Cl (e.g., C 33.23%, H 2.32%, N 25.81%) .

Advanced: How can computational methods (e.g., DFT) predict the compound's electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) calculates:

- HOMO-LUMO gaps : To identify electron-deficient sites on the triazine ring, guiding reactivity predictions (e.g., nucleophilic attack at C-4 or C-6) .

- Reaction Pathways : Transition-state modeling optimizes substitution reactions (e.g., with aryl amines) by evaluating energy barriers .

- TD-DFT : Predicts UV-Vis absorption spectra for photochemical applications, validated against experimental λmax values .

Advanced: How to resolve discrepancies in substituent effects on the triazine core's stability?

Answer:

- Comparative Analysis : Contrast substituent effects using analogs (e.g., N-cyclopentyl vs. N-propargyl derivatives). For example, bulky substituents like cyclopentyl reduce hydrolysis rates compared to propargyl .

- Multivariate Modeling : Apply factorial design to test variables (temperature, solvent polarity, substituent size) and identify dominant stability factors .

Basic: What solvents and conditions are optimal for functionalizing the triazine core?

Answer:

- Solvent : Dichloromethane or THF at 0–25°C, ensuring minimal hydrolysis of cyanuric chloride intermediates .

- Base : Hünig’s base (DIEA) maintains pH >8, critical for deprotonating amines during substitution .

- Stoichiometry : 1:1 molar ratio of cyanuric chloride to propargylamine to avoid over-substitution .

Advanced: How to design experiments for optimizing reaction yields using computational tools?

Answer:

- Reaction Path Search : Quantum-chemical simulations (e.g., IRC calculations) identify low-energy pathways for substitution reactions .

- DoE (Design of Experiments) : A 2³ factorial design tests temperature (0°C vs. 25°C), solvent (CH₂Cl₂ vs. THF), and base (DIEA vs. TEA) to maximize yield .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- HPLC-PDA : Detects hydrolyzed byproducts (e.g., 4-chloro derivatives) using C18 columns and acetonitrile/water gradients .

- LC-MS/MS : Differentiates isobaric impurities (e.g., N-alkyl vs. N-aryl analogs) via fragmentation patterns .

Advanced: How to validate the compound's bioactivity against cysteine proteases (e.g., cruzain)?

Answer:

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) in pH 7.4 buffer. Compare inhibition kinetics with control inhibitors .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to cruzain’s active site, correlating with experimental IC₥₀ .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact with chlorinated intermediates.

- Ventilation : Use fume hoods due to volatile solvents (CH₂Cl₂) and potential cyanuric chloride fumes .

Advanced: How to address reproducibility issues in scaled-up synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.